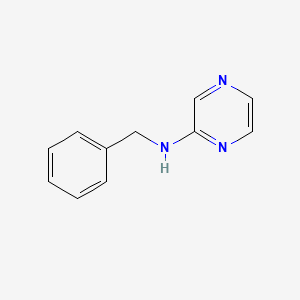

n-Benzylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)8-14-11-9-12-6-7-13-11/h1-7,9H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITELDXFJDCTYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296549 | |

| Record name | n-benzylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7375-45-3 | |

| Record name | NSC109864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Benzylpyrazin 2 Amine

Established Synthetic Routes to N-Benzylpyrazin-2-amine

The formation of this compound can be achieved through several established chemical pathways. These methods leverage fundamental organic reactions, including aminolysis, reductive amination, and nucleophilic aromatic substitution, with modern enhancements such as microwave assistance.

Aminolysis, a reaction involving the cleavage of a chemical bond by an amine, serves as a foundational method for synthesizing this compound and its derivatives. This approach typically involves the reaction of a pyrazine (B50134) derivative, activated with a suitable leaving group, with benzylamine (B48309). A common strategy is the condensation of pyrazinecarboxylic acid chlorides with benzylamines. nih.govnih.gov In this two-step process, a substituted pyrazinecarboxylic acid is first converted to its more reactive acyl chloride, often using thionyl chloride (SOCl₂). nih.govnih.gov The resulting acyl chloride is then treated with benzylamine in the presence of a base, such as triethylamine, to yield the corresponding N-benzylpyrazine-2-carboxamide. nih.govnih.gov

While this specific example yields a carboxamide, the underlying principle of using benzylamine to displace a leaving group on a pyrazine-based substrate is directly applicable to the synthesis of this compound. The reaction of 2-chloropyrazine (B57796) with benzylamine is a direct aminolysis that yields the target compound. The reaction generally proceeds under mild conditions and can produce high yields. nih.gov

Table 1: Representative Conditions for Aminolysis-Based Reactions

| Pyrazine Precursor | Amine | Reagents | Solvent | Product Type |

| 6-Chloropyrazine-2-carbonyl chloride | Benzylamine | Triethylamine | Acetone | N-Benzylpyrazine-2-carboxamide |

| 3-Chloropyrazine-2-carbonyl chloride | Substituted Benzylamine | Triethylamine | Acetone | N-Benzyl-3-chloropyrazine-2-carboxamide |

| 2-Chloropyrazine | Benzylamine | Base (e.g., K₂CO₃) | Ethanol | This compound |

Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds and is one of the most common ways to synthesize secondary amines. youtube.comharvard.edu This process involves two key steps: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. pearson.commasterorganicchemistry.com

For the synthesis of this compound, this pathway can be approached in two ways:

Reaction of 2-aminopyrazine (B29847) with benzaldehyde.

Reaction of pyrazine-2-carbaldehyde (B1279537) with benzylamine.

The reaction forms an imine intermediate which is subsequently reduced. A key advantage of this method is that it can often be performed in a single pot. masterorganicchemistry.com This is achieved by using a reducing agent that is selective for the iminium ion over the starting carbonyl compound. harvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated imine. harvard.edumasterorganicchemistry.com This selectivity prevents the wasteful reduction of the starting carbonyl compound to an alcohol. harvard.edu

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | Can be used, but may also reduce the starting aldehyde/ketone. youtube.com |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines/iminium ions over carbonyls, allowing for one-pot reactions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder, less toxic alternative to NaBH₃CN with similar selectivity. harvard.edu |

| Hydrogen with Catalyst | H₂/Pd-C | A classic reduction method applicable to pre-formed imines. youtube.com |

The synthesis of this compound via the reaction of 2-chloropyrazine and benzylamine is a classic example of nucleophilic aromatic substitution (SNAr). fishersci.co.uk In this type of reaction, a nucleophile (benzylamine) displaces a leaving group (chloride) on an aromatic ring. youtube.com The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. nih.gov

The most common mechanism for SNAr reactions is the addition-elimination pathway. fishersci.co.ukyoutube.com The reaction proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing pyrazine nitrogens.

Elimination: The leaving group (e.g., a halide ion) is expelled from the intermediate, restoring the aromaticity of the pyrazine ring and forming the final product. youtube.com

This pathway is highly effective for heteroaromatic systems like pyrazine, especially when a good leaving group such as a halogen is present on the ring. nih.gov The reaction is typically carried out in a polar organic solvent and may be facilitated by a base to deprotonate the attacking amine or neutralize the acid formed during the reaction. fishersci.co.uk

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, improved product purity, and dramatically reduced reaction times compared to conventional heating methods. mdpi.comnih.gov The formation of C-N bonds, central to the synthesis of this compound, can be significantly enhanced using microwave irradiation. mdpi.com

The nucleophilic aromatic substitution of 2-chloropyrazine with benzylamine is an ideal candidate for microwave assistance. By employing microwave irradiation, the reaction can be completed in minutes rather than hours. mdpi.commdpi.com This rapid and efficient heating can overcome activation energy barriers more effectively, minimize the formation of side products, and allow for solvent-free conditions in some cases, aligning with the principles of green chemistry. mdpi.com Research on the synthesis of related nitrogen-containing heterocyclic compounds has consistently demonstrated the advantages of this technology. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted C-N Bond Formation

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days dergipark.org.tr | Minutes mdpi.commdpi.com |

| Reaction Yield | Moderate to good | Good to excellent mdpi.comnih.gov |

| Energy Efficiency | Lower | Higher (targeted heating) nih.gov |

| Side Products | More likely | Often reduced mdpi.com |

Derivatization Strategies for this compound Analogues

Creating analogues of this compound is crucial for systematic studies of its chemical and biological properties. The primary strategy for generating such analogues involves introducing substituents onto the pyrazine ring.

The most direct method for synthesizing substituted analogues of this compound is to begin with a pyrazine ring that already contains the desired substituents. This approach involves performing the nucleophilic aromatic substitution or aminolysis reaction on a substituted 2-chloropyrazine precursor. nih.govnih.gov

For instance, a variety of substituted 2-chloropyrazines can be reacted with benzylamine to yield a library of this compound derivatives. This strategy has been successfully employed in the synthesis of related N-benzylpyrazine-2-carboxamides, where precursors like 5-tert-butyl-6-chloropyrazine-2-carboxylic acid and 6-chloropyrazine-2-carboxylic acid were used to generate analogues with tert-butyl and chloro substituents on the pyrazine ring. nih.gov This modular approach allows for systematic variation of the substitution pattern on the pyrazine core.

A more advanced, though less common, method involves the direct N-arylation of a pre-formed phenazine (B1670421) core (which contains a pyrazine ring) using palladium catalysis. nih.gov This suggests that modern cross-coupling reactions could potentially be adapted for the late-stage functionalization of the this compound scaffold, although using substituted starting materials remains the more established and predictable strategy.

Table 4: Examples of Substituted this compound Analogues from Substituted 2-Chloropyrazines

| Substituted 2-Chloropyrazine | Potential this compound Analogue |

| 2-Chloro-5-methylpyrazine | N-Benzyl-5-methylpyrazin-2-amine |

| 2-Chloro-6-methylpyrazine | N-Benzyl-6-methylpyrazin-2-amine |

| 2-Chloro-5-phenylpyrazine | N-Benzyl-5-phenylpyrazin-2-amine |

| 2,6-Dichloropyrazine | N-Benzyl-6-chloropyrazin-2-amine |

| 2-Chloro-5-(trifluoromethyl)pyrazine | N-Benzyl-5-(trifluoromethyl)pyrazin-2-amine |

Substitutions on the Benzyl (B1604629) Moiety

The synthesis of this compound derivatives with various substituents on the benzyl ring is a key area of research, allowing for the fine-tuning of the molecule's properties. A primary route to these compounds involves the reaction of 2-halopyrazines with appropriately substituted benzylamines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful and versatile method for this transformation. wikipedia.orgacsgcipr.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. A variety of phosphine-based ligands, such as XPhos, SPhos, and BrettPhos, have been developed to enhance the efficiency and scope of this coupling. youtube.com

While direct examples for the synthesis of a wide range of substituted n-Benzylpyrazin-2-amines are not extensively detailed in the readily available literature, analogous syntheses of N-benzylpyrazine-2-carboxamides provide valuable insights. In these cases, various substituted benzylamines are condensed with pyrazine-2-carboxylic acid derivatives. nih.govmdpi.com The synthesis of these substituted benzylamines can be achieved through various standard organic transformations, including the N-alkylation of amines with substituted benzyl alcohols. organic-chemistry.org

For instance, studies on N-benzylpyrazine-2-carboxamides have successfully incorporated substituents such as methyl and methoxy (B1213986) groups on the benzyl ring. mdpi.com This suggests that the corresponding substituted benzylamines are readily accessible and can be employed in coupling reactions with 2-halopyrazines to generate a library of this compound derivatives.

Table 1: Examples of Substituents on the Benzyl Moiety of N-Benzylpyrazine-2-carboxamide Analogues

| Substituent on Benzyl Ring | Reference |

| 4-Methyl | mdpi.com |

| 4-Methoxy | mdpi.com |

| Unsubstituted | nih.gov |

This table is illustrative of substitutions achieved on the analogous N-benzylpyrazine-2-carboxamide structure.

Modifications of the Amide Linker Moiety

The secondary amine linker in this compound represents a key site for further chemical transformations, allowing for the introduction of additional diversity into the molecular structure. As a secondary amine, this moiety can undergo a variety of characteristic reactions, including alkylation and acylation. uobasrah.edu.iqmnstate.edu

Alkylation: The nitrogen atom of the amine linker possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles such as alkyl halides. libretexts.org This reaction would lead to the formation of a tertiary amine. However, a common challenge in the alkylation of amines is the potential for over-alkylation, where the initially formed tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. libretexts.org Careful control of reaction conditions, such as the stoichiometry of the reactants, is often necessary to achieve selective mono-alkylation. libretexts.org While specific examples of N-alkylation of this compound are not prevalent in the reviewed literature, the general reactivity of secondary amines suggests this is a feasible transformation. mnstate.edu

Acylation: The amine linker can also be acylated through reaction with acylating agents like acid chlorides or anhydrides to form the corresponding amide. libretexts.orgnih.gov This reaction is typically robust and high-yielding. The resulting amide would effectively convert the amine linker into an amide linker, fundamentally altering the chemical nature of this part of the molecule. This transformation highlights the versatility of the amine group as a synthetic handle for further derivatization.

It is important to note the distinction between the inherent amine linker of this compound and the amide linker present in the frequently studied N-benzylpyrazine-2-carboxamides. While the latter provides a point of comparison, the reactivity and potential modifications of the amine linker are distinct and offer different avenues for structural diversification.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. nih.gov In the context of this compound synthesis, several green approaches can be considered, focusing on the use of greener solvents, alternative energy sources, and catalytic methods.

Catalytic Methods: The use of catalytic methods, such as the aforementioned Buchwald-Hartwig amination, is inherently a green approach as it reduces the need for stoichiometric reagents and often proceeds under milder conditions than traditional methods. acsgcipr.org While palladium is a precious metal, the development of highly efficient catalysts allows for very low catalyst loadings, minimizing waste. libretexts.org

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govorganic-chemistry.orgrsc.org Microwave-assisted Buchwald-Hartwig aminations have been successfully employed for the synthesis of various N-aryl compounds and could be applied to the synthesis of this compound and its derivatives. nih.govnih.gov This technique can enhance the efficiency of the coupling reaction, making it a more sustainable process.

Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional Buchwald-Hartwig reactions often utilize solvents like toluene (B28343) or dioxane, which have environmental and safety concerns. acsgcipr.org Research into performing these cross-coupling reactions in more benign solvents, such as alcohols or even water, is an active area of investigation. nih.gov The development of N-pyrazole amino chitosan (B1678972) derivatives using PEG-400 as a recyclable solvent is an example of a greener approach to synthesizing nitrogen-containing compounds. nih.gov

While specific, documented examples of the application of a full suite of green chemistry principles directly to the synthesis of this compound are limited in the available literature, the broader trends in the synthesis of pyrazine derivatives and C-N bond formation point towards a future where these sustainable practices become standard. The adaptation of existing catalytic methods to greener solvents and the use of energy-efficient techniques like microwave heating are promising avenues for the environmentally responsible production of this important chemical compound. mdpi.com

Spectroscopic and Analytical Characterization Techniques in N Benzylpyrazin 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-Benzylpyrazin-2-amine, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is employed to determine the number and types of hydrogen atoms present in this compound. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals provide a detailed map of the molecule's proton framework.

Research findings have reported the ¹H NMR spectrum of this compound, confirming the presence of protons associated with the pyrazine (B50134) ring, the benzyl (B1604629) group, and the amine linker. rsc.orgelectronicsandbooks.com In a study using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the protons of the pyrazine ring were observed as distinct signals at δ 7.99 (doublet, J = 2.6 Hz), δ 7.88 (singlet), and δ 7.81 (doublet, J = 2.8 Hz). rsc.org The five protons of the benzyl group's phenyl ring appeared as a multiplet between δ 7.26 and δ 7.34. rsc.org The methylene (B1212753) protons (CH₂) of the benzyl group showed a doublet at δ 4.55 (J = 5.8 Hz), and the amine proton (NH) was identified as a singlet at δ 4.89. rsc.org

Another study, utilizing a 500 MHz instrument in CDCl₃, reported similar chemical shifts: three singlets for the pyrazine protons at δ 7.98, 7.87, and 7.80; a multiplet for the five aromatic protons of the benzyl group between δ 7.26 and 7.39; a doublet for the methylene protons at δ 4.55 (J = 5.4 Hz); and a broad singlet for the amine proton at δ 5.11. electronicsandbooks.com The slight variations in chemical shifts and multiplicities can be attributed to differences in spectrometer frequency and sample conditions.

Interactive Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 7.99 | d | 2.6 | Pyrazine-H | rsc.org |

| 7.98 | s | - | Pyrazine-H | electronicsandbooks.com |

| 7.88 | s | - | Pyrazine-H | rsc.org |

| 7.87 | s | - | Pyrazine-H | electronicsandbooks.com |

| 7.81 | d | 2.8 | Pyrazine-H | rsc.org |

| 7.80 | s | - | Pyrazine-H | electronicsandbooks.com |

| 7.39-7.26 | m | - | Phenyl-H (5H) | electronicsandbooks.com |

| 7.34-7.26 | m | - | Phenyl-H (5H) | rsc.org |

| 5.11 | s (br) | - | NH | electronicsandbooks.com |

| 4.89 | s | - | NH | rsc.org |

| 4.55 | d | 5.8 | CH₂ | rsc.org |

| 4.55 | d | 5.4 | CH₂ | electronicsandbooks.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Spectroscopic data from a 101 MHz instrument identified nine distinct carbon signals. rsc.org The carbons of the pyrazine ring were found at δ 154.37, 141.98, 133.14, and 132.08. rsc.org The carbons of the benzyl group's phenyl ring appeared at δ 138.38 (quaternary carbon), 128.76, 127.56, and 127.54. rsc.org The methylene carbon (CH₂) signal was observed at δ 45.55. rsc.org These assignments are consistent with data from another study using a 126 MHz spectrometer, which reported signals at δ 154.47, 141.98, 138.46, 133.08, 132.09, 128.75, 127.58, 127.54, and 45.55. electronicsandbooks.com

Interactive Table: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm (101 MHz) | Chemical Shift (δ) ppm (126 MHz) | Assignment | Reference |

|---|---|---|---|

| 154.37 | 154.47 | Pyrazine C | rsc.org, electronicsandbooks.com |

| 141.98 | 141.98 | Pyrazine C-H | rsc.org, electronicsandbooks.com |

| 138.38 | 138.46 | Phenyl C (quaternary) | rsc.org, electronicsandbooks.com |

| 133.14 | 133.08 | Pyrazine C-H | rsc.org, electronicsandbooks.com |

| 132.08 | 132.09 | Pyrazine C-H | rsc.org, electronicsandbooks.com |

| 128.76 | 128.75 | Phenyl C-H | rsc.org, electronicsandbooks.com |

| 127.56 | 127.58 | Phenyl C-H | rsc.org, electronicsandbooks.com |

| 127.54 | 127.54 | Phenyl C-H | rsc.org, electronicsandbooks.com |

| 45.55 | 45.55 | CH₂ | rsc.org, electronicsandbooks.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy confirms the presence of the N-H bond of the secondary amine and the characteristic vibrations of the aromatic rings.

As a secondary amine, this compound is expected to show a single, relatively sharp N-H stretching absorption band in the region of 3300-3500 cm⁻¹. sigmaaldrich.com Experimental data confirms this, with a reported medium intensity N-H stretching vibration (νmax) at 3189 cm⁻¹. rsc.org Other characteristic absorptions would include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹), C=N and C=C stretching vibrations from the pyrazine and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations (typically in the 1250-1335 cm⁻¹ range for aromatic amines). sigmaaldrich.com

Interactive Table: Key IR Absorption Data for this compound

| Wavenumber (νmax) cm⁻¹ | Intensity | Functional Group | Reference |

|---|---|---|---|

| 3189 | Medium | N-H Stretch | rsc.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying that the empirical formula of the synthesized compound matches its theoretical composition, thereby confirming its purity and identity.

The molecular formula for this compound is C₁₁H₁₁N₃, with a molecular weight of 185.23 g/mol . The theoretical elemental composition can be calculated from this formula. Experimental determination of the C, H, and N percentages for a purified sample of this compound would be compared against these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity. High-resolution mass spectrometry (HRMS) further corroborates the molecular formula, with one study reporting a found mass of 186.1018 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 186.1025. rsc.org

Interactive Table: Theoretical Elemental Composition of this compound (C₁₁H₁₁N₃)

| Element | Symbol | Atomic Weight | Molar Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 132.11 | 71.33 |

| Hydrogen | H | 1.008 | 11.088 | 5.99 |

| Nitrogen | N | 14.01 | 42.03 | 22.69 |

Chromatographic Methodologies for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound from reaction mixtures. Column chromatography, specifically flash column chromatography, is a commonly reported method for its isolation. rsc.orgelectronicsandbooks.com

Researchers have successfully purified this compound using silica (B1680970) gel as the stationary phase. rsc.orgelectronicsandbooks.com The choice of mobile phase (eluent) is critical for achieving effective separation. One reported method utilized a mixture of ethyl acetate (B1210297) and hexanes in a 3:2 ratio as the eluent for flash chromatography. rsc.org Given that amines can sometimes interact strongly with the acidic silica gel, leading to poor separation, alternative strategies may be employed. These can include using an amine-functionalized silica stationary phase or adding a small amount of a competing base, such as triethylamine, to the eluent system to improve elution and peak shape. researchgate.net

Chemical Reactivity and Mechanistic Investigations of N Benzylpyrazin 2 Amine

Reactivity of the Pyrazine (B50134) Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature makes it a π-deficient system, which influences its reactivity. The presence of the electron-withdrawing nitrogen atoms deactivates the ring towards electrophilic substitution, making such reactions less facile compared to benzene. However, the nitrogen atoms can undergo electrophilic addition reactions like protonation and alkylation.

Reactivity of the N-Benzylamino Group

The N-benzylamino group attached to the pyrazine core exhibits reactivity characteristic of a secondary amine and is also influenced by the benzylic position. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for reactions such as acylation, alkylation, and participation in condensation reactions.

Furthermore, the benzylic C-H bonds of the N-benzyl group are susceptible to oxidation and can be involved in C-H activation/functionalization reactions. For instance, palladium-catalyzed enantioselective C-H cross-coupling has been demonstrated for benzylamines, highlighting the potential for functionalization at the ortho-position of the benzyl (B1604629) group. chu-lab.org The reactivity of this group is crucial in the synthesis of more complex molecules where the N-benzylpyrazin-2-amine serves as a building block.

Exploration of Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and designing new transformations. The following subsections delve into specific mechanistic pathways relevant to the synthesis and modification of this compound.

Mechanisms in Borrowing-Hydrogen Reactions

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a green and atom-economical strategy for the formation of C-N bonds. nih.govresearchgate.net This process is frequently employed for the N-alkylation of amines with alcohols, which is a direct route to synthesizing compounds like this compound from 2-aminopyrazine (B29847) and benzyl alcohol. The mechanism, often catalyzed by transition metal complexes of iridium, ruthenium, or manganese, can be generalized into a three-step catalytic cycle:

Oxidation: The metal catalyst first dehydrogenates the alcohol to the corresponding aldehyde or ketone. The catalyst temporarily "borrows" the hydrogen atoms.

Condensation: The in situ generated carbonyl compound then undergoes a condensation reaction with the amine to form an imine intermediate.

Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final alkylated amine product and regenerating the active catalyst.

A proposed mechanism for the N-alkylation of amines with primary alcohols catalyzed by an NHC-Ir(III) complex begins with the deprotonation of the alcohol, which then coordinates to the metal center. nih.gov This is followed by the loss of a benzyl proton to form an aldehyde and a metal hydride species. The aldehyde reacts with the amine to form an imine, which then coordinates to the metal and is reduced by the metal hydride to the final amine product. nih.gov

Table 1: Metal Catalysts in Borrowing Hydrogen N-Alkylation of Amines with Alcohols

| Catalyst Type | Metal Center | Key Features |

| Pincer Complexes | Manganese | Efficient for N-alkylation of aromatic amines with primary alcohols under mild conditions. nih.gov |

| NHC Complexes | Iridium(III) | Highly effective for N-alkylation of anilines with benzyl alcohols in solvent-free media. nih.gov |

| Inverse Triazolyl-Pyridine Complex | Cobalt(II) | Novel catalyst for the N-alkylation of various amines with primary and secondary alcohols. |

Aminodehalogenation Mechanisms

Aminodehalogenation, a type of nucleophilic aromatic substitution, is a common method for the synthesis of amino-substituted aromatic compounds. In the context of this compound, this would typically involve the reaction of a halopyrazine with benzylamine (B48309). Palladium-catalyzed amination of aryl halides, also known as the Buchwald-Hartwig amination, is a powerful tool for this transformation.

The catalytic cycle for palladium-catalyzed amination generally involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine and regenerating the Pd(0) catalyst.

The development of specialized ligands, such as biaryl phosphines, has been crucial in improving the efficiency and scope of these reactions, allowing for the coupling of a wide range of aryl halides with various amines. nih.gov For the reaction of benzylamine with an aryl chloride, the use of specific palladium catalysts and ligands can provide the desired product in good yield, though it may require higher catalyst loading and specific reaction conditions to minimize the formation of diarylated side products. cmu.edu

Table 2: Key Steps in Palladium-Catalyzed Aminodehalogenation

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the Carbon-Halogen bond of the halopyrazine. |

| Ligand Exchange/Amine Coordination | Benzylamine coordinates to the Pd(II) center. |

| Deprotonation | A base removes a proton from the coordinated benzylamine to form an amido ligand. |

| Reductive Elimination | The C-N bond is formed, releasing this compound and regenerating the Pd(0) catalyst. |

Photocatalytic Reaction Pathways of Related Imine Precursors

Photocatalysis offers a green and efficient alternative for the synthesis of amines and their precursors. The formation of this compound can be envisioned through photocatalytic pathways involving imine intermediates. One such approach involves the photo-oxidative cross-condensation of an aniline-type amine (like 2-aminopyrazine) with a benzylic amine. au.dk

A plausible photocatalytic cycle for the synthesis of an imine precursor could involve the following steps, often utilizing a photosensitizer like an iridium or ruthenium complex:

Photoexcitation: The photocatalyst absorbs light and is promoted to an excited state.

Single Electron Transfer (SET): The excited photocatalyst can engage in SET with a substrate, such as an amine, to form a radical cation.

Radical Chemistry: The generated radical species can undergo further transformations, such as deprotonation and oxidation, to form an imine.

Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle.

For instance, the photocatalytic synthesis of piperazines from aldehydes and ketones proceeds through the formation of an imine or ketimine, which then undergoes a photocatalytic cyclization. ethz.ch While not a direct synthesis of this compound, this illustrates the potential of photocatalysis to generate and utilize imine intermediates for the construction of nitrogen-containing heterocycles. The reaction of benzyl alcohol with ammonia (B1221849) over certain catalysts can also proceed through an intermediate imine to form benzylamine, with the reactive hydrogen from the alcohol dehydrogenation facilitating the reduction of the imine. hw.ac.uk

Biological Activity Profiling of N Benzylpyrazin 2 Amine and Analogues in Vitro/pre Clinical

Antimycobacterial Activity Evaluation (In Vitro)

A series of N-benzylpyrazin-2-amine analogues have been synthesized and evaluated for their antimycobacterial properties against different species of Mycobacterium.

Efficacy Against Mycobacterium tuberculosis Strains (e.g., H37Rv, H37Ra)

Several studies have investigated the in vitro efficacy of this compound derivatives against the virulent Mycobacterium tuberculosis H37Rv strain. A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides and their corresponding N-benzyl-3-(benzylamino)pyrazine-2-carboxamides were assessed for their antimycobacterial activity. Notably, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide emerged as the most effective compounds against Mycobacterium tuberculosis H37Rv, both exhibiting a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL nih.gov.

In another study, a series of twelve N-benzylpyrazine-2-carboxamide analogues were synthesized and tested. Among them, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated the highest activity against M. tuberculosis, with a MIC value of 6.25 µg/mL nih.gov. This activity was comparable to the standard drug Pyrazinamide (B1679903). Similarly, compounds 8 and 10 from this series also showed significant activity against M. tuberculosis with the same MIC value of 6.25 µg/mL nih.gov.

Further research on 2,5-disubstituted benzimidazoles, which can be considered structural analogues, also showed potent in vitro activity against M. tuberculosis H37Rv, with MIC values ranging from 6.25 to 25 µg/mL frontiersin.org.

Table 1: In Vitro Antimycobacterial Activity of this compound Analogues against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) |

|---|---|

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 nih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 nih.gov |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 nih.gov |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (Compound 8) | 6.25 nih.gov |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (Compound 10) | 6.25 nih.gov |

| Pyrazinamide (Standard) | 6.25 nih.gov |

Activity Against Drug-Resistant Mycobacterial Strains

The development of new antitubercular drugs is crucial, particularly those effective against resistant strains of mycobacteria nih.gov. While specific data on the activity of this compound itself against drug-resistant mycobacterial strains is limited in the provided context, the broader class of pyrazine (B50134) derivatives has been investigated. For instance, 5-Chloropyrazinamide (5-Cl-PZA), a related compound, has shown in vitro activity against pyrazinamide-resistant strains of M. tuberculosis nih.gov. This suggests that modifications of the pyrazine core, such as those in this compound analogues, could potentially yield compounds with activity against drug-resistant mycobacteria.

Evaluation Against Mycobacteria Other Than Tuberculosis (MOTTs)

The incidence of infections caused by Mycobacteria Other Than Tuberculosis (MOTT), also known as nontuberculous mycobacteria (NTM), has been on the rise nih.govrespiratoryscience.or.id. The in vitro activity of this compound analogues has been evaluated against several MOTT species.

In one study, all prepared N-benzyl-3-chloropyrazine-2-carboxamide derivatives were inactive against M. kansasii and M. avium at concentrations up to 100 µg/mL nih.gov. However, five compounds from this series showed modest activity against the fast-growing M. smegmatis, with a MIC of 125 µg/mL nih.gov.

Conversely, another series of substituted N-benzylpyrazine-2-carboxamides showed more promising results. Specifically, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide was found to be active against the tested MOTTs, M. kansasii and M. avium, which are typically not susceptible to pyrazinamide nih.gov.

Table 2: In Vitro Activity of this compound Analogues against MOTTs

| Compound | M. kansasii MIC (µg/mL) | M. avium MIC (µg/mL) | M. smegmatis MIC (µg/mL) |

|---|---|---|---|

| N-benzyl-3-chloropyrazine-2-carboxamides (general) | >100 nih.gov | >100 nih.gov | 125 (for 5 specific compounds) nih.gov |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Active (MIC not specified) nih.gov | Active (MIC not specified) nih.gov | Not Reported |

Antibacterial Activity Assessment (In Vitro)

The antibacterial potential of this compound analogues has been explored against a range of clinically significant bacterial strains.

Spectrum of Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Staphylococcus epidermidis)

A series of 3-chloro-N-benzylpyrazine-2-carboxamide derivatives demonstrated noteworthy antibacterial activity against Gram-positive bacteria. The most active compound in this series was 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, which exhibited a MIC of 7.81 µM against Staphylococcus aureus and 15.62 µM against Staphylococcus epidermidis nih.gov.

The introduction of a second aromatic ring, as seen in the N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, generally led to a decrease in antibacterial activity. However, there were exceptions. The compound with 4-methoxy substituents (3a) was the most effective against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 62.5 µM nih.gov. Another analogue with a 4-trifluoromethyl substituent (13a) also displayed some antibacterial activity nih.gov. In contrast, a separate study on a different series of twelve N-benzylpyrazine-2-carboxamides found that none of the compounds exhibited any significant activity against the tested bacterial strains nih.gov.

Table 3: In Vitro Antibacterial Activity of this compound Analogues against Gram-Positive Bacteria

| Compound | S. aureus MIC (µM) | MRSA MIC (µM) | S. epidermidis MIC (µM) |

|---|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 7.81 nih.gov | Not Reported | 15.62 nih.gov |

| N-(4-methoxybenzyl)-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide (3a) | Not Reported | 62.5 nih.gov | Not Reported |

Activity Against Gram-Negative Bacterial Strains

The available research indicates that the antibacterial activity of the tested this compound analogues is primarily directed against Gram-positive bacteria. Studies that screened these compounds against a panel of clinically significant strains, which typically include Gram-negative bacteria, did not report any significant activity against them nih.govnih.gov. Generally, many novel synthetic compounds show more effectiveness against Gram-positive than Gram-negative bacterial strains researchgate.netmdpi.com.

Antifungal Activity Screening (In Vitro)

A series of substituted N-benzylpyrazine-2-carboxamides underwent in vitro evaluation for antifungal activity against a panel of eight fungal strains. nih.gov The findings revealed that, for the most part, the compounds exhibited weak antifungal effects. nih.gov However, notable activity was observed against Trichophyton mentagrophytes, which was identified as the most susceptible fungal strain to this class of compounds. nih.govmdpi.commdpi.com

In screenings, two compounds in particular, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide and 6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide, demonstrated the most significant activity against Trichophyton mentagrophytes. nih.gov The 5-chloro analogue showed moderate antifungal efficacy with a Minimum Inhibitory Concentration (MIC) of 15.62 µmol/L. nih.govmdpi.com Its positional isomer, the 6-chloro analogue, was less potent, with a MIC of 62.5 µmol/L. nih.gov When compared to the standard antifungal agent fluconazole, which had a MIC of 1.95 µmol/L under the same conditions, the activity of these pyrazine derivatives is considered moderate. nih.gov Another study on related chlorinated N-phenylpyrazine-2-carboxamides also found that T. mentagrophytes was the most susceptible strain, with the most active compound in that series, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, recording a MIC of 62.5 μmol/L. mdpi.com

| Compound | Fungal Strain | MIC (µmol/L) |

|---|---|---|

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Trichophyton mentagrophytes | 15.62 |

| 6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 |

| Fluconazole (Standard) | Trichophyton mentagrophytes | 1.95 |

Antiviral Activity Investigations (In Vitro)

While various pyrazine derivatives have been explored for potential therapeutic applications, including antiviral activity, specific studies on the anti-influenza activity of this compound or its direct carboxamide analogues were not prominent in the reviewed scientific literature.

Research into novel anti-influenza agents has identified some classes of pyrazine-containing compounds as having potential. For instance, a series of imidazo[1,2-a]pyrazine derivatives was found to exhibit potent, broad-spectrum anti-influenza activity. nih.govnih.gov One compound from this series, designated A4, was effective against a panel of influenza A and B viruses, including an oseltamivir-resistant strain, and was found to act by inhibiting the viral nucleoprotein. nih.govnih.gov However, these imidazo[1,2-a]pyrazines are structurally distinct from this compound and its carboxamide analogues. At present, there is a lack of specific published data detailing the in vitro evaluation of N-benzylpyrazine-2-carboxamides against the influenza virus.

Photosynthesis-Inhibiting Activity Studies

Derivatives of N-benzylpyrazine-2-carboxamide have been investigated for their herbicidal potential, specifically for their ability to inhibit photosynthesis in isolated chloroplasts.

Studies on a series of twelve N-benzylpyrazine-2-carboxamides confirmed their ability to inhibit the photosynthetic electron transport (PET) in chloroplasts isolated from spinach (Spinacia oleracea L.). mdpi.com The inhibitory activity, measured as the concentration required to cause 50% inhibition (IC50), varied across the tested analogues. nih.govmdpi.com

The most potent inhibitors were those with both 5-tert-butyl and 6-chloro substitutions on the pyrazine ring. Specifically, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide showed the highest activity with an IC50 value of 7.4 µmol/L. nih.govmdpi.com The introduction of a chloro group on the benzyl (B1604629) ring, as in 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide, resulted in slightly reduced but still significant activity (IC50 = 13.4 µmol/L). nih.govmdpi.com Other analogues in the series displayed only weak to moderate PET inhibition. nih.govmdpi.com

| Compound | Activity | IC50 (µmol/L) |

|---|---|---|

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | PET Inhibition in Spinacia oleracea chloroplasts | 7.4 |

| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | PET Inhibition in Spinacia oleracea chloroplasts | 13.4 |

Over half of commercially available herbicides act by targeting Photosystem II (PS II), a critical protein complex in the photosynthetic electron transport chain. These inhibitors typically function by reversibly binding to the QB binding niche on the D1 protein within the PS II complex. This binding action blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the entire photosynthetic process. It is presumed that N-benzylpyrazine-2-carboxamides showing PET-inhibiting activity likely share this mechanism of action, interfering with electron transport at the acceptor side of Photosystem II.

Impact on Chlorophyll a Fluorescence

The effects of N-benzylpyrazine analogues on photosynthetic processes have been investigated by monitoring chlorophyll a fluorescence in spinach chloroplasts. Specifically, substituted N-benzylpyrazine-2-carboxamides have been shown to interact with the photosynthetic apparatus. nih.gov

When spinach chloroplasts were treated with these compounds, a decrease in the intensity of the chlorophyll a fluorescence emission band at 686 nm was observed. This band is associated with the pigment-protein complexes within Photosystem II (PS II), suggesting that this is the primary site of action for these inhibitors. The quenching of chlorophyll a fluorescence indicates a disruption of the pigment-protein complexes in the thylakoid membrane, thereby inhibiting the normal photosynthetic electron transport chain. nih.gov

For instance, compounds such as 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide demonstrated a concentration-dependent decrease in chlorophyll a fluorescence intensity. nih.gov This inhibitory activity highlights the potential of the N-benzylpyrazine scaffold to interfere with fundamental biological energy conversion processes.

Table 1: Photosynthesis-Inhibiting Activity of selected N-Benzylpyrazine-2-carboxamide Analogues

| Compound | IC50 (µmol/L) |

|---|---|

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | 7.4 |

IC50 represents the concentration required to inhibit 50% of the photosynthetic activity.

Antioxidative Properties

While direct studies on the antioxidative properties of this compound are limited, research on structurally related compounds provides insight into the potential of the N-benzyl chemical motif. A series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has been synthesized and evaluated for antioxidant capabilities using various in vitro assays. nih.govresearchgate.net

These compounds were tested for their ability to interact with the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical, scavenge hydroxyl radicals, and inhibit lipid peroxidation. researchgate.net The results indicated that the antioxidant potency was influenced by the substitution on the aryl ring. For example, nitrones featuring a 4-fluorophenyl, 2,4-difluorophenyl, or 4-fluoro-3-methylphenyl group demonstrated high interaction with the DPPH radical. researchgate.net

Specifically, certain analogues were identified as potent inhibitors of lipid peroxidation and efficient scavengers of hydroxyl radicals, indicating a broad-spectrum antioxidant profile for this class of N-benzyl compounds. nih.govresearchgate.net

Table 2: Antioxidant Activity of selected N-Benzyl Imine Oxide Analogues

| Compound | DPPH Scavenging (% after 60 min) | LOX Inhibition IC50 (µM) |

|---|---|---|

| N-Benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide | High | N/A |

| N-Benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide | High | 10 |

LOX refers to lipoxygenase.

In Vitro Cytotoxicity Assessment (Non-clinical cell lines)

The cytotoxic potential of this compound analogues has been evaluated against various cancer cell lines to determine their anti-proliferative capabilities.

Evaluation in Human Liver Carcinoma Cell Lines (e.g., HepG2)

The hepatotoxicity of pyrazine derivatives has been assessed in vitro using the human hepatocellular carcinoma cell line, HepG2. In a comparative study, N-pyrazinylbenzamides, which are retro-amide analogues of N-phenylpyrazine-2-carboxamides, were evaluated. The results indicated that the majority of these compounds may be considered non-toxic to HepG2 cells, with 22 of the tested compounds showing IC50 values over 200 µM. researchgate.net

Similarly, other studies on related heterocyclic structures, such as benzimidazole derivatives, have investigated cytotoxicity in HepG2 cells. For instance, a novel N-phenyl benzimidazole derivative was assessed for its cytotoxic effect on HepG2 and A549 (lung cancer) cell lines. researchgate.net Other research has also identified 2-aryl benzimidazole derivatives that can trigger apoptosis in HepG2 cancer cells. These findings suggest that while some related compounds show low toxicity, others possess significant cytotoxic activity against this liver cancer cell line.

Table 3: In Vitro Cytotoxicity of selected Benzimidazole Derivatives against HepG2 Cells

| Compound | IC50 (µM) | Exposure Time (hours) |

|---|---|---|

| A specific benzimidazole salt (Compound 3) | 25.14 | 72 |

IC50 represents the concentration that causes 50% inhibition of cell viability.

Selectivity Against Non-cancerous Human Cell Lines

A crucial aspect of cancer therapeutic development is the selective cytotoxicity of a compound towards cancer cells over healthy, non-cancerous cells. For analogues of this compound, this selectivity has been a point of investigation.

In studies involving plant extracts with potent cytotoxic effects on HepG2 cells, subsequent testing was performed on the normal liver epithelial cell line (THLE-3) to determine selectivity. nih.gov Similarly, studies on benzimidazole derivatives have evaluated their anticancer activity against human malignant cell lines while also testing against normal fibroblast cell lines to gauge their selective toxicity. researchgate.net This comparative approach is essential for identifying compounds that can effectively target cancer cells while minimizing harm to normal tissues. For example, one study found that a series of N-pyridinylbenzamides were relatively less selective towards the normal human liver cell line L02. researchgate.net

Structure Activity Relationship Sar Studies of N Benzylpyrazin 2 Amine Derivatives

Influence of Substituent Position on Biological Activity

The position of substituents on both the pyrazine (B50134) and benzyl (B1604629) rings of N-benzylpyrazin-2-amine derivatives is a critical determinant of their biological activity. Research has shown that even minor shifts in substituent placement can lead to significant changes in potency and selectivity.

Regarding the benzyl ring, the substitution pattern (ortho, meta, or para) significantly modulates activity. Studies on related benzimidazole derivatives have shown that substitutions at different positions can lead to varied biological responses. For example, in one study, ortho-amino and para-amino substitutions on a phenyl ring attached to a benzimidazole core exhibited good anti-inflammatory activity. While not directly N-benzylpyrazin-2-amines, these findings suggest that the spatial arrangement of functional groups on the aromatic ring is key for receptor binding. The precise positioning of a substituent can affect the molecule's ability to fit into a binding pocket and form crucial interactions, such as hydrogen bonds or hydrophobic contacts.

Role of Substituent Nature (e.g., Electron-Donating, Electron-Withdrawing, Halogens, Alkyl, Alkoxy)

The electronic nature of the substituents on the this compound scaffold plays a pivotal role in defining its biological profile. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings, thereby influencing the molecule's reactivity, binding affinity, and pharmacokinetic properties.

Electron-Withdrawing Groups (EWGs): Halogens and trifluoromethyl (-CF3) groups are common EWGs incorporated into these structures. In a series of N-benzylpyrazine-2-carboxamides, a 3-trifluoromethylbenzyl substituent resulted in high antifungal activity against Trichophyton mentagrophytes. nih.gov The strong electron-withdrawing nature of the -CF3 group can enhance the acidity of nearby protons or alter the charge distribution, potentially leading to stronger interactions with target enzymes or receptors.

Electron-Donating Groups (EDGs): Alkoxy groups, such as methoxy (B1213986) (-OCH3), are typical EDGs. Their inclusion can increase the electron density of the benzyl ring. Studies have shown that a 4-methoxybenzyl group on a 5-tert-butyl-6-chloro-pyrazine-2-carboxamide scaffold yielded the highest antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The lone pair of electrons on the oxygen atom can be donated into the aromatic system, which may enhance binding through specific electronic interactions.

Halogens: Halogens like chlorine (-Cl) and fluorine (-F) can act as EWGs through induction but also participate in halogen bonding, a specific type of non-covalent interaction. A 4-chlorobenzyl substituent on a 5-tert-butyl-6-chloro-pyrazine-2-carboxamide demonstrated notable photosynthesis-inhibiting activity. nih.gov

Alkyl Groups: Bulky alkyl groups, such as tert-butyl, are often added to the pyrazine ring. These groups primarily exert steric effects and increase lipophilicity. A 5-tert-butyl-6-chloro substitution pattern was found in compounds with significant antimycobacterial and photosynthesis-inhibiting activities. nih.gov

The table below summarizes the effect of different substituent types on the biological activity of related N-benzylpyrazine-2-carboxamide derivatives.

| Compound Scaffold | Substituent (on benzyl ring) | Substituent Nature | Observed Activity |

| 5-Chloro-pyrazine-2-carboxamide | 3-Trifluoromethylbenzyl | Electron-Withdrawing | High antifungal activity nih.gov |

| 5-tert-Butyl-6-chloro-pyrazine-2-carboxamide | 4-Methoxybenzyl | Electron-Donating | High antimycobacterial activity nih.gov |

| 5-tert-Butyl-6-chloro-pyrazine-2-carboxamide | 4-Chlorobenzyl | Halogen (Electron-Withdrawing) | Photosynthesis-inhibiting activity nih.gov |

| 5-tert-Butyl-6-chloro-pyrazine-2-carboxamide | Benzyl (unsubstituted) | Alkyl/Aryl | Photosynthesis-inhibiting activity nih.gov |

Impact of the Methylene (B1212753) Moiety in the Connecting Bridge on Activity

The methylene (-CH2-) group that links the pyrazine amine and the benzyl ring is more than a simple spacer; its presence and flexibility are crucial for biological activity. This bridge allows the two ring systems to adopt an optimal orientation for binding to a biological target.

Studies on related N-benzylpyrazine-2-carboxamides were undertaken specifically to understand the influence of incorporating this methylene moiety into the connecting bridge, comparing them to N-phenylpyrazine-2-carboxamides where the rings are more directly linked. nih.gov The introduction of the -CH2- group provides conformational flexibility, allowing the benzyl ring to explore a wider conformational space. This flexibility can be advantageous, enabling the molecule to better adapt to the topology of a receptor's binding site.

In contrast, a more rigid linker could restrict the molecule to a conformation that is either highly favorable or completely unfavorable for binding. The activity of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides as potential anti-hepatoma agents further underscores the importance of the methylene bridge in orienting aromatic systems for potent biological effects. nih.gov The length and flexibility of the linker are therefore key parameters to be optimized in the design of new derivatives.

Comparative SAR with Related Pyrazine and Quinoxaline Analogues

To better understand the SAR of N-benzylpyrazin-2-amines, it is informative to compare them with structurally related heterocyclic compounds, such as other pyrazine derivatives and quinoxaline analogues. Quinoxalines, which feature a benzene ring fused to the pyrazine ring, offer a more rigid and extended aromatic system.

SAR studies on a library of quinoxaline analogues have identified key features required for inhibiting TNFα-induced IKKβ-mediated NFκB activity. nih.gov These studies revealed that a quinoxaline urea moiety, an N-methylpyrazole group, and an electron-deficient phenyl group were crucial for high potency. nih.gov For example, a quinoxaline urea analog with an o-F, m-CF3 substituted phenyl group was identified as a particularly potent inhibitor. nih.gov

Comparing these findings to pyrazine derivatives, several parallels can be drawn:

Importance of Aromatic Substituents: In both quinoxalines and pyrazines, the nature and position of substituents on the appended phenyl (or benzyl) ring are critical. Electron-deficient rings, often achieved through halogen or -CF3 substitution, are frequently associated with higher activity.

Role of the Linker: The nature of the linker between the core heterocycle and the peripheral aromatic ring is vital. In N-benzylpyrazin-2-amines, a flexible methylene amine linker is used, whereas the most potent quinoxalines in the compared study featured a more rigid urea linker. This highlights how different linkers can be optimal for different biological targets.

Nitrogen Atom Positioning: The arrangement of nitrogen atoms within the heterocyclic core is fundamental to the activity of both pyrazines and quinoxalines. These atoms often act as hydrogen bond acceptors, anchoring the molecule in the active site of a protein.

These comparisons suggest that while the pyrazine core provides a key scaffold, lessons learned from the SAR of more complex systems like quinoxalines can guide the rational design of novel this compound derivatives.

Correlation of Hydro-Lipophilic Properties with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. researchgate.netmdpi.commdpi.com For this compound derivatives, achieving an optimal balance of hydrophilic and lipophilic character is essential for biological activity.

A molecule that is too lipophilic may suffer from poor aqueous solubility, leading to formulation challenges and rapid metabolism, or it may bind non-specifically to hydrophobic pockets in various proteins. researchgate.net Conversely, a molecule that is too hydrophilic may have difficulty crossing biological membranes, such as the cell membrane, to reach its intracellular target.

Studies on related pyrazine carboxamides have demonstrated a correlation between lipophilicity and antimycobacterial activity. researchgate.net It is generally observed that biological activity increases with lipophilicity up to a certain point, after which further increases in lipophilicity can lead to a decrease in activity (the "parabolic relationship").

Alkyl and Aryl Groups: The addition of alkyl (e.g., tert-butyl) and aryl groups generally increases lipophilicity.

Halogens: Halogens also tend to increase lipophilicity.

Polar Groups: Hydrophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups, decrease lipophilicity.

In the design of this compound derivatives, lipophilicity is a key parameter that must be carefully tuned. By selecting appropriate substituents for the pyrazine and benzyl rings, chemists can modulate the compound's logP value to fall within a range that is optimal for cell penetration and target engagement, while maintaining sufficient aqueous solubility for favorable pharmacokinetics.

Computational and in Silico Approaches in N Benzylpyrazin 2 Amine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how potential drug candidates, such as derivatives of N-benzylpyrazin-2-amine, interact with their biological targets.

Molecular docking studies have been crucial in identifying and optimizing pyrazine (B50134) derivatives as inhibitors of essential mycobacterial enzymes. The enoyl-acyl carrier protein (ACP) reductase (InhA) and decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) are two well-validated targets in Mycobacterium tuberculosis.

Enoyl-ACP-Reductase (InhA): InhA is a key enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. mdpi.com It is the primary target for the frontline anti-tuberculosis drug isoniazid. mdpi.com Docking studies on N-benzylpyrazine-2-carboxamides, closely related derivatives of this compound, have suggested their potential as direct InhA inhibitors. mdpi.comnih.gov These studies predicted that the carbonyl oxygen of the carboxamide moiety could form a hydrogen bond network with the phenolic hydroxyl group of the Tyr158 residue and the 2'-OH of the ribose moiety of the NAD+ cofactor within the InhA active site. mdpi.com This interaction pattern is a hallmark of many direct InhA inhibitors. mdpi.com Further studies have highlighted the importance of pi-pi stacking interactions between the aromatic rings of the ligand and residues such as Phe149 and Trp222 for stable binding. physchemres.org

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): DprE1 is another critical enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the arabinogalactan (B145846) pathway. It has emerged as a highly promising target for novel anti-tubercular drugs. Molecular docking has been used to evaluate pyrazine-related compounds, such as N-substituted quinoxaline-2-carboxamides, as potential DprE1 inhibitors. researchgate.net These in silico models help predict the binding modes of N-benzyl compounds within the DprE1 active site, guiding the design of new derivatives with improved inhibitory potential against this essential enzyme. researchgate.net

| Enzyme Target | Interacting Residues/Cofactors | Type of Interaction | Compound Class Studied |

|---|---|---|---|

| Enoyl-ACP-Reductase (InhA) | Tyr158 | Hydrogen Bond | N-benzylpyrazine-2-carboxamides |

| Enoyl-ACP-Reductase (InhA) | NAD+ Cofactor | Hydrogen Bond | N-benzylpyrazine-2-carboxamides |

| Enoyl-ACP-Reductase (InhA) | Phe149, Trp222 | Pi-Pi Stacking | General InhA Inhibitors |

| DprE1 | Active Site Residues | Binding Interaction | N-benzyl quinoxaline-2-carboxamides |

Ligand-receptor binding analysis, derived from docking simulations, provides a detailed picture of the intermolecular forces that stabilize the complex between a compound and its target protein. For N-benzylpyrazine derivatives, this analysis is key to understanding their inhibitory mechanism at an atomic level.

The stability of the ligand-enzyme complex is determined by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the case of N-benzylpyrazine-2-carboxamides targeting InhA, the hydrogen bonds with Tyr158 and the NAD+ cofactor are considered critical for anchoring the molecule in the active site. mdpi.com The binding model suggests that arene-H or arene-arene (pi-pi stacking) interactions also contribute significantly to the binding affinity. nih.gov The docking scores and calculated binding free energies (e.g., using MM-GBSA methods) serve as quantitative estimates of the binding affinity, helping to rank and prioritize compounds for synthesis and biological testing. physchemres.org The analysis of these interactions allows medicinal chemists to make targeted structural modifications to the this compound scaffold to enhance binding potency and selectivity.

| Compound Class | Enzyme Target | Key Interactions Identified | Significance of Interaction |

|---|---|---|---|

| N-benzylpyrazine-2-carboxamides | InhA | H-bond with Tyr158 | Anchors ligand in the active site |

| N-benzylpyrazine-2-carboxamides | InhA | H-bond with NAD+ ribose | Mimics natural substrate binding |

| Pyrazine Derivatives | InhA | Arene-arene interactions | Enhances binding stability |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique is used to validate docking poses, assess the stability of the predicted interactions, and calculate binding free energies with greater accuracy. For potential drug candidates like this compound derivatives, MD simulations can confirm whether the key interactions observed in docking, such as hydrogen bonds with active site residues, are maintained over a period of nanoseconds. Although specific MD simulation studies focused exclusively on this compound were not prominently available, this standard computational approach is frequently applied to validate the docking of similar inhibitors against mycobacterial targets like DprE1 and InhA. nih.govnih.gov Such simulations provide critical information on the flexibility of the ligand and the protein, offering deeper insights into the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a QSAR model can predict the activity of new, unsynthesized compounds.

For antimycobacterial agents, 3D-QSAR models can be developed using data from a series of this compound analogues. physchemres.org These models use molecular fields (steric, electrostatic, hydrophobic) to generate contour maps that visualize the regions around the molecular scaffold where certain physicochemical properties are favorable or unfavorable for activity. physchemres.org For instance, a QSAR model for InhA inhibitors might indicate that bulky, electron-withdrawing groups at a specific position on the benzyl (B1604629) ring increase inhibitory potency. physchemres.org These models are powerful predictive tools that rationalize the observed structure-activity relationships and guide the design of new derivatives with enhanced efficacy against M. tuberculosis. physchemres.org

Future Research Directions and Translational Outlook

Exploration of Novel Synthetic Methodologies for N-Benzylpyrazin-2-amine Analogues

The development of efficient and diverse synthetic routes is paramount for generating a library of this compound analogues for extensive biological evaluation. While classical methods for pyrazine (B50134) synthesis, such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses, provide a foundational approach, contemporary methodologies offer significant advantages in terms of yield, purity, and substrate scope. wikipedia.org

Future efforts should focus on leveraging modern synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the direct C-N bond formation between a halogenated pyrazine and benzylamine (B48309) derivatives. This approach allows for the introduction of a wide array of substituted benzyl (B1604629) groups, facilitating the exploration of structure-activity relationships (SAR).

Furthermore, the development of one-pot multicomponent reactions for the synthesis of polysubstituted pyrazines is a highly attractive avenue. tandfonline.com These reactions, by combining multiple reactants in a single operation, offer a more atom-economical and environmentally benign alternative to traditional multi-step syntheses. Another promising direction is the use of enzymatic catalysis, which can provide high stereo- and regioselectivity under mild reaction conditions, as demonstrated in the synthesis of pyrazinamide (B1679903) derivatives. rsc.org

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Description | Advantages | Potential for this compound Analogues |

| Classical Syntheses (e.g., Staedel–Rugheimer, Gutknecht) | Self-condensation of α-ketoamines or reaction of 2-chloroacetophenone (B165298) with ammonia (B1221849) followed by condensation and oxidation. wikipedia.org | Well-established, readily available starting materials. | Foundation for basic scaffold synthesis. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-N bonds between a pyrazine halide and an amine. | High yields, broad substrate scope, functional group tolerance. | Ideal for creating diverse libraries of this compound analogues with various substitutions on the benzyl ring. |

| Dehydrogenative Coupling | Self-coupling of 2-amino alcohols or coupling of 1,2-diaminobenzene and 1,2-diols catalyzed by metal complexes. nih.gov | Atom-economical, environmentally friendly. | Potential for novel routes to substituted pyrazine cores. |

| Enzymatic Synthesis | Use of enzymes, such as lipases, to catalyze the formation of amide bonds from pyrazine esters and amines. rsc.org | High selectivity, mild reaction conditions, green chemistry. | Can be applied to the final amination step to produce chiral or specific analogues. |

Development of New Biological Screening Assays for Pyrazine-Based Compounds

The broad spectrum of biological activities exhibited by pyrazine derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, necessitates the development of sophisticated and targeted biological screening assays. tandfonline.comresearchgate.net High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of this compound analogues against a panel of relevant biological targets.

Future screening efforts should move beyond simple cytotoxicity assays and incorporate more nuanced and disease-relevant models. For instance, in the context of cancer research, assays that probe specific signaling pathways, such as those involving receptor tyrosine kinases (RTKs) like VEGFR-2, are crucial for identifying targeted inhibitors. acs.org The use of three-dimensional (3D) cell culture models, such as spheroids or organoids, can provide a more physiologically relevant environment to assess the efficacy of these compounds compared to traditional two-dimensional (2D) cultures.

Furthermore, the development of novel biosensors and imaging techniques can offer real-time monitoring of cellular responses to pyrazine-based compounds. For example, fluorescence-based assays can be designed to detect the inhibition of specific enzymes or the disruption of protein-protein interactions. mdpi.com

Advanced Mechanistic Studies of Biological Action

A deep understanding of the molecular mechanisms underlying the biological activity of this compound and its analogues is critical for their rational optimization and clinical translation. While the pyrazine ring is a known pharmacophore that can participate in hydrogen bonding with biological targets, the specific interactions and downstream effects often remain to be elucidated. researchgate.netpharmablock.comnih.gov

Future mechanistic studies should employ a combination of biochemical, biophysical, and computational approaches. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on the binding of these compounds to their protein targets. This information is invaluable for understanding the molecular basis of their activity and for guiding the design of more potent and selective analogues.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict binding modes and affinities, as well as to rationalize observed SAR data. nih.govdoaj.org Moreover, systems biology approaches, including transcriptomics and proteomics, can help to identify the cellular pathways and networks that are modulated by these compounds, providing a more holistic view of their mechanism of action. A notable example is the mechanism of the antitubercular drug pyrazinamide, which is a prodrug converted to pyrazinoic acid that targets multiple pathways including energy production and trans-translation. nih.govasm.org

Design of Targeted Analogues Based on SAR Insights

A systematic exploration of the structure-activity relationships (SAR) of this compound analogues is essential for the design of compounds with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying the substituents on both the pyrazine and benzyl rings, it is possible to identify key structural features that contribute to biological activity.

For example, SAR studies on oxazolo[3,4-a]pyrazine derivatives have led to the discovery of potent neuropeptide S receptor antagonists. acs.orgnih.gov Similarly, investigations into pyrazine-pyridine biheteroaryls have yielded selective VEGFR-2 inhibitors. acs.org These studies often reveal that specific substitutions can enhance binding affinity, improve metabolic stability, or modulate physicochemical properties such as solubility and lipophilicity.

Future design strategies should increasingly rely on structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of complementary ligands. researchgate.net This approach, combined with computational modeling, can accelerate the discovery of highly potent and selective inhibitors.

Potential for Synergistic Effects in Combination Therapies with Existing Agents

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve durable clinical responses and overcome drug resistance. researchgate.net Pyrazine-based compounds, with their diverse mechanisms of action, are attractive candidates for use in combination with existing therapeutic agents.

Future research should explore the potential for synergistic interactions between this compound analogues and other drugs. For instance, in oncology, these compounds could be combined with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies. benthamdirect.com Preclinical studies using relevant cancer cell lines and animal models are needed to identify effective drug combinations and to elucidate the molecular basis of any observed synergy. For example, some natural product-pyrazine hybrids have been shown to reverse multidrug resistance by modulating the activity of P-glycoprotein, highlighting their potential in combination therapies. nih.gov

The investigation of pyrazine derivatives in combination therapies extends beyond cancer. In the context of infectious diseases, combining a novel pyrazine-based antimicrobial with an existing antibiotic could broaden the spectrum of activity and reduce the emergence of resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for n-Benzylpyrazin-2-amine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) on pyrazin-2-amine derivatives. For example, benzylation of pyrazin-2-amine using benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux . Optimization involves adjusting temperature (60–100°C), solvent polarity, and stoichiometry of reactants. Reaction progress is monitored via TLC or HPLC, with purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :